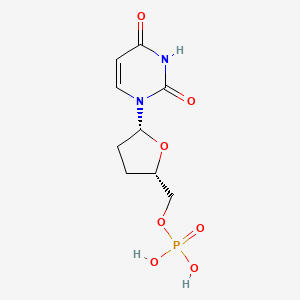

2',3'-Dideoxy-uridine-5'-monophosphate

Description

Structure

3D Structure

Properties

CAS No. |

117605-34-2 |

|---|---|

Molecular Formula |

C9H13N2O7P |

Molecular Weight |

292.18 g/mol |

IUPAC Name |

[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H13N2O7P/c12-7-3-4-11(9(13)10-7)8-2-1-6(18-8)5-17-19(14,15)16/h3-4,6,8H,1-2,5H2,(H,10,12,13)(H2,14,15,16)/t6-,8+/m0/s1 |

InChI Key |

YHPMDBWWRCBXNU-POYBYMJQSA-N |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=CC(=O)NC2=O |

Canonical SMILES |

C1CC(OC1COP(=O)(O)O)N2C=CC(=O)NC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 ,3 Dideoxy Uridine 5 Monophosphate and Its Precursors

Chemical Synthesis Approaches

Chemical synthesis provides a versatile toolkit for creating ddUMP and its analogs, allowing for a wide range of structural modifications. These methods typically begin with a pre-existing nucleoside and introduce the desired modifications through a series of chemical reactions.

Phosphorylation Routes from 2',3'-Dideoxyuridine (B1630288)

The final step in synthesizing ddUMP is often the phosphorylation of its nucleoside precursor, 2',3'-dideoxyuridine (ddU). This involves the addition of a phosphate (B84403) group to the 5'-hydroxyl position of the ribose sugar moiety.

A common laboratory method for phosphorylation involves reacting the nucleoside with a phosphorylating agent like phosphorus oxychloride in a suitable solvent, such as trimethyl phosphate. mdpi.com This is followed by hydrolysis to yield the 5'-monophosphate. While effective, this method can sometimes lead to the formation of impurities and require significant purification. google.com

Alternative approaches for synthesizing nucleoside 5'-triphosphates, which can be subsequently converted to monophosphates, have also been developed. nih.gov The kinetics of phosphorylation can be influenced by the structure of the nucleoside analog, as seen in studies with 3'-isocyano-2',3'-dideoxyuridine. nih.gov Research into the phosphorylation of related azido-dideoxynucleosides has shown that these compounds can act as competitive inhibitors of thymidine (B127349) phosphorylation in cell extracts. nih.gov

Derivatization from Related Nucleoside Precursors

The synthesis of the ddU scaffold frequently starts from more readily available nucleosides, such as uridine (B1682114) or its derivatives. A key strategy involves the deoxygenation of the 2' and 3' positions of the ribose ring. nih.gov For instance, 2',3'-O-isopropylideneuridine has been used as a starting material, which is then converted through several steps to introduce the desired modifications. nih.gov

Another approach involves the transformation of other nucleosides. For example, 2',3'-dideoxyadenosine (B1670502) can be converted to 2',3'-dideoxyinosine via enzymatic deamination, showcasing a chemoenzymatic strategy. nih.govresearchgate.net The synthesis of C-nucleoside analogs, where the nucleobase is attached via a carbon-carbon bond instead of a carbon-nitrogen bond, has also been explored, starting from different precursors to create molecules structurally related to ddU. acs.org

Specific Chemical Transformations (e.g., Deoxygenation, Substitution)

A critical transformation in the synthesis of 2',3'-dideoxynucleosides is the removal of the hydroxyl groups at the 2' and 3' positions of the ribose sugar. The Barton-McCombie deoxygenation is a classic and effective method for this purpose. acs.org This radical-based reaction typically involves the formation of a thiocarbonyl derivative of the diol, followed by treatment with a radical initiator and a hydrogen atom donor like tributyltin hydride (Bu3SnH). nih.gov

To create more environmentally friendly protocols, hazardous reagents like Bu3SnH are being replaced with alternatives such as tris(trimethylsilyl)silane. nih.govresearchgate.netnih.gov A general strategy involves converting the 2',3'-diol of a ribonucleoside into a bisxanthate, which then undergoes radical deoxygenation. nih.govresearchgate.netmdpi.com For example, uridine can be converted to 2',3'-O-(methoxymethylene)uridine, which then undergoes deoxygenation to yield ddU. mdpi.comacs.org

Substitution reactions are also crucial for creating analogs. For instance, the introduction of an azido (B1232118) group at the 2'-position has been achieved by treating a 2,2'-anhydro intermediate with lithium azide. nih.gov Fluorine substitution at the 2'-position, a common modification in antiviral nucleosides, is often accomplished using reagents like (diethylamino)sulfur trifluoride (DAST). mdpi.com These specific transformations are fundamental to building the diverse library of dideoxynucleoside analogs.

Table 1: Key Chemical Transformations in ddU Synthesis

| Transformation | Reagents & Conditions | Starting Material Example | Product Feature | Citation |

|---|---|---|---|---|

| Radical Deoxygenation | (Me3Si)3SiH, ACHN | Ribonucleoside 2',3'-bisxanthate | 2',3'-dideoxy bond | nih.govresearchgate.net |

| Azide Substitution | LiN3 in DMF | 2,2'-Anhydro-5-O-benzoyl-3'-deoxyuridine | 2'-azido group | nih.gov |

| Fluorination | DAST in toluene | 2'-α-hydroxy nucleoside | 2'-β-fluoro group | mdpi.com |

| Phosphorylation | POCl3 in trimethyl phosphate | 2',3'-Dideoxyuridine | 5'-monophosphate | mdpi.com |

Stereoselective Synthesis Methodologies for Analogs

Controlling the stereochemistry of the sugar moiety is paramount in nucleoside synthesis, as biological activity is highly dependent on the correct three-dimensional arrangement. Highly stereoselective methods have been developed to produce specific anomers (α or β) of dideoxynucleosides. acs.orgresearchgate.net

One strategy involves the stereoselective glycosylation of a modified sugar, such as a 2-(phenylselenenyl)-2,3-dideoxyribose derivative, with a nucleobase like thymine (B56734). researchgate.net The synthesis of analogs with unnatural L-configuration has also been a focus of research. acs.org Furthermore, stereoselective synthesis of analogs with modifications like a 2'-fluoro group and a 4'-thio substitution (sulfur replacing oxygen in the ring) has been achieved starting from chiral precursors like 2,3-O-isopropylidene-D-glyceraldehyde. nih.gov These methods often involve multi-step sequences to build the chiral sugar and control the stereochemistry of the glycosidic bond formation. acs.orgnih.gov

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic methods offer a green and highly specific alternative to chemical synthesis. These routes leverage the catalytic power of enzymes to perform specific transformations, often in aqueous solutions and at mild temperatures, thus avoiding the need for harsh chemicals and protecting groups. researchgate.netnih.gov

Microbial Transdideoxyribosylation

Microorganisms are a rich source of enzymes capable of nucleoside transformations. Nucleoside 2'-deoxyribosyltransferases (NDTs) are particularly useful as they can transfer a deoxyribose moiety from a donor nucleoside to an acceptor nucleobase. researchgate.netnih.gov This process, known as transglycosylation, is a powerful tool for synthesizing various nucleoside analogs. mdpi.com

Several bacterial species, including those from the genera Lactobacillus and Bacillus, have been identified as producers of NDTs. researchgate.netnih.gov These enzymes can be used as whole-cell biocatalysts or in isolated form. For instance, NDTs have been successfully used to synthesize 2'-deoxyribosylnucleosides. researchgate.net While the direct synthesis of ddU via transdideoxyribosylation is less commonly documented, the broader class of nucleoside phosphorylases and N-deoxyribosyltransferases are central to the enzymatic synthesis of modified nucleosides. mdpi.comnih.gov

Furthermore, enzymatic deamination provides another biocatalytic route. For example, 2',3'-dideoxyadenosine can be efficiently converted into 2',3'-dideoxyinosine using the enzyme adenosine (B11128) deaminase. nih.govresearchgate.net This highlights how enzymes can be integrated into synthetic pathways to achieve specific and high-yield transformations.

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| 2',3'-Dideoxy-uridine-5'-monophosphate | ddUMP |

| 2',3'-Dideoxyuridine | ddU |

| Uridine | |

| 2',3'-Dideoxyadenosine | ddA |

| 2',3'-Dideoxyinosine | ddI |

| Phosphorus oxychloride | POCl3 |

| Tributyltin hydride | Bu3SnH |

| Tris(trimethylsilyl)silane | (Me3Si)3SiH |

| (Diethylamino)sulfur trifluoride | DAST |

| Lithium azide | LiN3 |

| Thymidine | |

| Cytidine (B196190) monophosphate | CMP |

| Uridine monophosphate | UMP |

| Deoxyuridine monophosphate | dUMP |

| Deoxythymidine monophosphate | dTMP |

| Uridine diphosphate (B83284) | UDP |

| Deoxyuridine diphosphate | dUDP |

| Deoxyuridine triphosphate | dUTP |

| 3'-isocyano-2',3'-dideoxyuridine | |

| 2,2'-Anhydro-5-O-benzoyluridine | |

| 2',3'-O-Isopropylideneuridine | |

| 2,3-O-isopropylidene-D-glyceraldehyde | |

| 2-(phenylselenenyl)-2,3-dideoxyribose | |

| 2',3'-didehydro-2',3'-dideoxythymidine | d4T |

| Zalcitabine (B1682364) | ddC |

| Stavudine | d4T |

| Didanosine (B1670492) | ddI |

| 3'-azido-2',3'-dideoxyuridine (B1200160) | |

| 3'-azido-3'-deoxythymidine | AZT |

| Vidarabine (B1017) | ara-A |

| Sofosbuvir |

Application of Nucleoside Kinases in Phosphorylation

The conversion of nucleoside analogs, such as 2',3'-dideoxyuridine, into their biologically active triphosphate forms is a critical activation step within the cell. This process is initiated by the phosphorylation of the nucleoside to its 5'-monophosphate derivative, a reaction catalyzed by a class of enzymes known as nucleoside kinases. However, the efficiency of this first phosphorylation is often a significant bottleneck. researchgate.netnih.gov

Multi-Enzyme Cascade Approaches for Nucleotide Analog Production

To circumvent the limitations of single-enzyme syntheses and in vivo phosphorylation, multi-enzyme cascade reactions have emerged as a powerful strategy for the production of nucleotide analogs. rsc.org These one-pot reactions utilize a series of enzymes to perform multiple transformation steps sequentially without the need for isolating intermediates. rsc.org This approach offers several advantages, including the potential to overcome unfavorable reaction equilibria and handle unstable intermediates. nih.gov

Recent research has demonstrated the successful application of multi-enzyme cascades for synthesizing complex molecules like 2'3'-cGAMP from simple precursors such as adenosine and guanosine. rsc.orgnih.gov These cascades can involve a combination of kinases to build up the phosphate chain. For instance, a cascade for ATP regeneration from adenosine can employ adenosine kinase, and two different polyphosphate kinases (PPK2) that use the inexpensive phosphate donor polyphosphate. nih.gov In another example, a three-enzyme cascade using uridine phosphorylase, purine (B94841) nucleoside phosphorylase, and deoxyadenosine (B7792050) kinase was developed for the synthesis of vidarabine 5'-monophosphate. researchgate.net Such systems highlight the potential for developing efficient, cell-free biocatalytic processes for the production of 2',3'-dideoxy-uridine-5'-monophosphate.

Table 1: Examples of Enzymes Used in Biocatalytic Cascades for Nucleotide Synthesis This table is interactive. You can sort and filter the data.

| Enzyme Class | Specific Enzyme Example | Role in Cascade | Source Organism Example | Reference |

|---|---|---|---|---|

| Nucleoside Kinase | Adenosine Kinase (ScADK) | Phosphorylates nucleoside to monophosphate | Saccharomyces cerevisiae | nih.gov |

| Nucleotide Kinase | Polyphosphate Kinase 2 (AjPPK2) | Phosphorylates monophosphate to diphosphate | Acinetobacter johnsonii | nih.gov |

| Nucleotide Kinase | Polyphosphate Kinase 2 (SmPPK2) | Phosphorylates diphosphate to triphosphate | Sinorhizobium meliloti | nih.gov |

| Nucleoside Phosphorylase | Uridine Phosphorylase (CpUP) | Generates sugar-1-phosphate from a nucleoside | Clostridium perfringens | researchgate.net |

Prodrug Strategies for Intracellular Delivery of Dideoxy-uridine-5'-monophosphate

The direct administration of nucleoside monophosphates like 2',3'-dideoxy-uridine-5'-monophosphate is generally ineffective because the negative charge of the phosphate group prevents passive diffusion across lipophilic cell membranes. nih.govsantiago-lab.com To overcome this barrier, various prodrug strategies have been developed. These approaches involve chemically modifying the phosphate group to create a neutral, lipophilic compound that can enter the cell, after which it is converted back to the active nucleotide. santiago-lab.comacs.org

"Masked Nucleotide" Approaches and Their Design Principles

The "masked nucleotide" or "pro-nucleotide" approach is a cornerstone of nucleotide delivery. researchgate.netsantiago-lab.com The fundamental design principle is to temporarily neutralize the negative charges of the phosphate group by attaching "masking" groups. santiago-lab.comacs.org This modification increases the molecule's lipophilicity, facilitating its transport across cellular membranes. acs.org

Key design principles for these prodrugs include:

Stability: The prodrug must be stable enough in the bloodstream and extracellular environment to reach the target cells intact. nih.gov

Cellular Uptake: The increased lipophilicity should enhance passive diffusion into the cell. mdpi.com

Intracellular Cleavage: Once inside the cell, the masking groups must be efficiently cleaved, either by chemical hydrolysis or enzymatic action, to release the parent nucleotide monophosphate. santiago-lab.com

Non-Toxicity: The masking groups and their breakdown byproducts should be non-toxic to the cell. nih.gov

This strategy effectively bypasses the often inefficient and rate-limiting first phosphorylation step catalyzed by nucleoside kinases. researchgate.netnih.gov

Development of Lipophilic Carrier Groups for Phosphate Protection

A variety of lipophilic carrier groups have been developed to mask the phosphate moiety. The goal is to create a charge-neutral phosphotriester that can readily diffuse across cell membranes. acs.org

One notable example is the S-acyl-2-thioethyl (SATE) group. SATE-based pronucleotides are designed to be cleaved in a two-step process initiated by cellular esterases. nih.gov The esterase-mediated hydrolysis of the acyl group generates a reactive thiol intermediate, which then undergoes a chemical rearrangement to release the free nucleoside monophosphate. nih.gov While effective in increasing antiviral activity in vitro for various nucleoside analogs, the SATE approach can sometimes suffer from premature hydrolysis before reaching the target cell. nih.gov

Other strategies involve attaching different lipophilic moieties, such as alkyl chains or acyloxybenzyl groups, to the phosphate. nih.gov These modifications aim to strike a balance between lipophilicity for cell penetration and sufficient stability for delivery. nih.gov

Utilization of CycloSal-Masking Group Techniques

The cyclosaligenyl (cycloSal) approach is a sophisticated and highly effective method for delivering nucleoside monophosphates into cells. uni-hamburg.denih.gov This strategy employs a salicyl alcohol derivative to create a cyclic phosphotriester with the nucleoside monophosphate. uni-hamburg.de

The key features of the cycloSal system are:

Chemically-Driven Hydrolysis: Unlike many other prodrugs that rely on enzymatic cleavage, the cycloSal system is designed to release the nucleotide via a selective, chemically-triggered hydrolysis mechanism. uni-hamburg.denih.govresearchgate.net This process is initiated by the cleavage of a phenyl ester bond, which is more labile than the benzyl (B1604629) ester bond also present in the cyclic structure. nih.gov This initial cleavage creates a highly reactive intermediate that spontaneously decomposes to yield the desired nucleoside monophosphate and a salicyl alcohol derivative. uni-hamburg.denih.gov

Enhanced Lipophilicity: The cycloSal moiety significantly increases the lipophilicity of the nucleotide, facilitating its passage across cell membranes. For example, cycloSal derivatives of dideoxyadenosine (ddA) showed a 7- to 43-fold increase in lipophilicity compared to the parent nucleoside. nih.gov

Improved Biological Activity: The application of the cycloSal approach has been shown to enhance the biological potency of various nucleoside analogs, including dideoxynucleosides like d4T (stavudine). nih.govresearchgate.net

Second-generation cycloSal prodrugs have also been developed, incorporating features like a "lock-in" mechanism. uni-hamburg.denih.gov These designs include an enzyme-cleavable group attached to the cycloSal moiety. Once inside the cell, enzymatic action modifies the prodrug, making it more polar and trapping it intracellularly, thereby increasing the concentration of the drug at its site of action. uni-hamburg.denih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 2',3'-Dideoxy-uridine-5'-monophosphate | ddUMP |

| 2',3'-Dideoxyadenosine | ddA |

| 2',3'-Dideoxyadenosine-5'-monophosphate | ddAMP |

| Stavudine (2',3'-didehydro-2',3'-dideoxythymidine) | d4T |

| Stavudine monophosphate | d4TMP |

| Adenosine triphosphate | ATP |

| Guanosine | |

| Adenosine | |

| Vidarabine 5'-monophosphate | araA-MP |

| Cyclic 2'3'-GMP-AMP | 2'3'-cGAMP |

| S-acyl-2-thioethyl | SATE |

Cellular Metabolism and Bioactivation of 2 ,3 Dideoxy Uridine 5 Monophosphate

Intracellular Phosphorylation Pathways of Dideoxynucleoside Monophosphates

Once 2',3'-dideoxyuridine-5'-monophosphate (ddUMP) is present within the cell, either through administration of a prodrug or via the limited phosphorylation of the parent nucleoside, it must undergo two subsequent phosphorylation steps to become the pharmacologically active 2',3'-dideoxyuridine-5'-triphosphate (ddUTP). This sequential phosphorylation is catalyzed by intracellular nucleotide kinases.

The conversion of the monophosphate to the diphosphate (B83284) is a crucial step in the activation pathway. In studies using a membrane-permeable prodrug of ddUMP, bis(pivaloyloxymethyl) 2',3'-dideoxyuridine (B1630288) 5'-monophosphate (piv2-ddUMP), the formation of 2',3'-dideoxyuridine-5'-diphosphate (ddUDP) was observed in human T cell lines. nih.gov This indicates that cellular enzymes are capable of phosphorylating ddUMP once it is available intracellularly.

This phosphorylation is carried out by nucleotide monophosphate kinases. For other dideoxynucleoside analogs, specific kinases have been identified; for example, thymidylate kinase is responsible for converting azidothymidine monophosphate (AZT-MP) to its diphosphate form. clinpgx.org Similarly, the phosphorylation of 2',3'-dideoxyadenosine (B1670502) 5'-monophosphate (ddAMP) is thought to be handled in part by mitochondrial adenylate kinase (AK2). nih.gov It is therefore likely that a corresponding cellular nucleotide kinase, such as UMP/CMP kinase, catalyzes the conversion of ddUMP to ddUDP.

The final and activating step in the metabolic cascade is the phosphorylation of the diphosphate metabolite to its triphosphate counterpart. Following exposure of cells to a ddUMP prodrug, the formation of 2',3'-dideoxyuridine-5'-triphosphate (ddUTP) has been confirmed. nih.gov This resulting ddUTP is the active molecule that can act as a DNA chain terminator. nih.govtrilinkbiotech.com The enzymes responsible for this conversion are nucleoside diphosphate kinases, which are generally abundant and have broad substrate specificity, facilitating the final phosphorylation of various nucleoside diphosphates.

Unconventional Metabolic Pathways and Novel Derivatives

Beyond the canonical phosphorylation pathway, dideoxynucleosides can undergo other metabolic transformations, and novel derivatives have been synthesized to overcome metabolic hurdles.

In studies with 3'-azido-2',3'-dideoxyuridine (B1200160) (AzdU), unconventional metabolites were discovered. nih.gov A significant portion of the drug accumulated in peripheral blood mononuclear cells and bone marrow cells as 3'-azido-2',3'-dideoxyuridine-5'-O-diphosphoglucose and 3'-azido-2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine. nih.gov These novel derivatives represent a previously unrecognized metabolic pathway for deoxyuridine analogs. nih.gov Furthermore, catabolic processes in hepatocytes can lead to the formation of other derivatives, such as the 5'-O-glucuronide of AzddU and its 3'-amino counterpart, formed by the reduction of the azido (B1232118) group. nih.gov

The most significant advance in overcoming the metabolic limitations of ddU has been the development of membrane-permeable prodrugs. The synthesis of bis(pivaloyloxymethyl) 2',3'-dideoxyuridine 5'-monophosphate (piv2-ddUMP) allows the monophosphate form to enter cells directly, bypassing the need for initial phosphorylation by nucleoside kinases. nih.gov Once inside the cell, this "masked nucleotide" is processed to release ddUMP, which is then successfully converted into its active di- and triphosphate forms. nih.gov This approach effectively circumvents the metabolic block that renders the parent nucleoside, ddU, inactive. nih.gov

Characterization of Diphosphohexose Conjugates

An important and sometimes overlooked metabolic pathway for pyrimidine (B1678525) nucleoside analogs is the formation of 5'-O-diphosphohexose derivatives. While direct studies on 2',3'-dideoxy-uridine-5'-monophosphate are not extensively detailed in the available literature, research on the closely related compound, 3'-azido-2',3'-dideoxyuridine (AzdU), provides significant insights into this process.

In human Peripheral Blood Mononuclear Cells (PBMC) and Bone Marrow Cells (BMC), the metabolism of AzdU leads to the formation of its 5'-monophosphate (AzdU-MP) as the predominant intracellular metabolite. nih.gov However, further analysis has revealed the presence of novel anabolites. These were identified as 3'-azido-2',3'-dideoxyuridine-5'-O-diphosphoglucose (AzdU-DP-glucose) and 3'-azido-2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine (AzdU-DP-GlcNAc). nih.gov

The formation of these conjugates is a significant metabolic route, with these derivatives accumulating to represent as much as 20% to 30% of the total AzdU metabolites in PBMC and BMC, respectively, after a 48-hour incubation period. nih.gov The reaction involves the conjugation of a hexose (B10828440) moiety to the 5'-monophosphate of the nucleoside analog. These diphosphohexose conjugates are relatively stable within the cell, exhibiting a long intracellular half-life. For instance, after the removal of AzdU from cell cultures, the intracellular concentration of AzdU diphosphohexose conjugates decayed with an elimination half-life of 14.3 hours. nih.gov This suggests that these metabolites can act as a long-lasting intracellular reservoir of the nucleoside monophosphate.

This metabolic pathway is analogous to the formation of UDP-glucose and UDP-N-acetylglucosamine, which are essential precursors in glycoprotein (B1211001) and glycolipid synthesis. The formation of such conjugates with dideoxyuridine analogs indicates that the cellular enzymes responsible for these biosynthetic pathways can recognize and utilize the monophosphorylated dideoxynucleosides as substrates.

Susceptibility to Enzymatic Deamination

Enzymatic deamination is a crucial metabolic process that can alter the activity and toxicity of nucleoside analogs. This reaction is primarily catalyzed by deaminases, which convert cytosine and adenine (B156593) bases to uracil (B121893) and hypoxanthine, respectively. In the context of pyrimidine nucleosides, the key enzyme is cytidine (B196190) deaminase, which converts cytidine and its analogs to uridine (B1682114) and its corresponding analogs.

There is no direct evidence to suggest that 2',3'-dideoxy-uridine-5'-monophosphate itself is a substrate for enzymatic deamination. Deaminases that act on pyrimidines typically target the amino group at the C-4 position of the cytosine ring to convert it to a keto group, forming a uracil ring. As 2',3'-dideoxy-uridine already contains a uracil base, it lacks the substrate structure required for this type of deamination.

However, enzymatic deamination is a critical consideration in the broader metabolism of dideoxynucleosides. For instance, a related compound, 2',3'-dideoxycytidine (ddC), is a known substrate for cytidine deaminase, which converts it to 2',3'-dideoxyuridine (ddU). This metabolic conversion is significant because the resulting ddU can then be phosphorylated to 2',3'-dideoxy-uridine-5'-monophosphate and subsequently enter the metabolic pathways discussed above, including further phosphorylation or the formation of diphosphohexose conjugates.

Therefore, while 2',3'-dideoxy-uridine-5'-monophosphate is not directly susceptible to deamination, its formation can be the result of the deamination of a precursor dideoxycytidine analog. The activity of cytidine deaminase in target cells and tissues is thus a key factor in determining the metabolic profile and ultimate biological effects of dideoxycytidine-based therapeutic strategies.

Biochemical Mechanism of Action of 2 ,3 Dideoxy Uridine 5 Monophosphate and Its Active Metabolites

Mechanisms of DNA Chain Termination

The fundamental principle behind the action of dideoxynucleosides is their ability to act as chain terminators during the process of DNA elongation, a mechanism famously exploited in Sanger DNA sequencing. wikipedia.orgnih.govyoutube.com

The elongation of a nascent DNA strand is characterized by the sequential addition of deoxynucleotides. This process is catalyzed by DNA polymerases and involves the formation of a phosphodiester bond. wikipedia.org A phosphodiester bond is a covalent linkage formed between the 3'-carbon atom of one sugar molecule and the 5'-carbon atom of another. nih.govresearchgate.net Specifically, the 3'-hydroxyl (-OH) group of the terminal nucleotide on the growing DNA strand acts as a nucleophile, attacking the alpha-phosphate of an incoming deoxynucleoside triphosphate (dNTP). wikipedia.org This reaction results in the formation of the phosphodiester bridge and the release of pyrophosphate. wikipedia.orgresearchgate.net

The defining structural feature of 2',3'-dideoxynucleosides, including the active metabolite ddUTP, is the absence of a hydroxyl group at the 3' position of the deoxyribose sugar moiety. youtube.com When a DNA polymerase incorporates ddUTP into a growing DNA chain, the lack of a 3'-OH group makes further elongation impossible. nih.govyoutube.com Without this critical hydroxyl group, the formation of the next phosphodiester bond cannot occur, leading to the immediate and irreversible cessation of DNA synthesis. wikipedia.orgyoutube.com

The active metabolite, ddUTP, serves as a substrate for DNA polymerases. It is incorporated into the growing DNA chain primarily at sites where deoxythymidine triphosphate (dTTP) would normally be added, due to its structural analogy to the natural nucleotide. wikipedia.org Once incorporated, it terminates the extension of the DNA strand. wikipedia.orgwikipedia.org This action is particularly effective against viral reverse transcriptases, which are polymerases essential for the life cycle of retroviruses like HIV. wikipedia.orgresearchgate.net Some research also indicates that deoxyuridine can be preferentially generated in the nontranscribed strand of DNA in cells expressing activation-induced cytidine (B196190) deaminase. researchgate.net The incorporation of thymidine (B127349) analogs like 2,3-dideoxythymidine has been shown to occur at the 3'-ends of growing DNA chains in replicating mammalian cells. wikipedia.org

Enzyme Inhibition by Dideoxy-uridine-5'-triphosphate

Beyond its role as a chain terminator upon incorporation, ddUTP also functions as a direct inhibitor of specific enzymes, most notably viral reverse transcriptases.

Research has demonstrated that 2',3'-dideoxyuridine-5'-triphosphate is a potent and selective inhibitor of the reverse transcriptase from Human Immunodeficiency Virus (HIV) and Avian Myeloblastosis Virus (AMV). wikipedia.org In contrast, it shows significantly less activity against host cellular DNA polymerases such as DNA polymerase alpha and beta, as well as DNA polymerase I from bacteria. wikipedia.orgnih.gov This selectivity for viral reverse transcriptases over host DNA polymerases is a crucial aspect of its therapeutic potential. The inhibitory constant (Ki) of ddUTP for HIV reverse transcriptase has been reported to be as low as 0.05 µM. wikipedia.org

| Enzyme | Source Organism | Inhibition Constant (Ki) | Potency |

|---|---|---|---|

| Reverse Transcriptase | Human Immunodeficiency Virus (HIV) | 0.05 µM | Potent |

| Reverse Transcriptase | Avian Myeloblastosis Virus (AMV) | 1.0 µM | Potent |

| DNA Polymerase I | Bacteria | Resistant | Weak/None |

| DNA Polymerase α | Mammalian | Resistant | Weak/None |

| Reverse Transcriptase | Moloney Murine Leukemia Virus | Resistant | Weak/None |

The mechanism by which ddUTP inhibits viral reverse transcriptases is competitive inhibition. It competes with the natural endogenous deoxynucleotide substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the enzyme. wikipedia.org The structural similarity between ddUTP and dTTP allows ddUTP to occupy the nucleotide-binding site of the polymerase, thereby preventing the binding of the natural substrate and impeding the enzyme's function. Kinetic analyses of similar dideoxynucleotides, such as 3'-azidothymidine triphosphate (AZT-TP), confirm a competitive pattern of inhibition with respect to the corresponding natural dTTP. The inhibitory potential is often significant, with the Ki values for the inhibitor being considerably lower than the Michaelis constant (Km) for the natural substrate, indicating a high affinity of the inhibitor for the enzyme.

Modulation of Nucleotide Biosynthesis Pathways

The introduction of 2',3'-dideoxyuridine (B1630288) into a cell can perturb the highly regulated pathways of nucleotide biosynthesis. These pathways are responsible for maintaining a balanced pool of deoxynucleoside triphosphates (dNTPs), which is essential for the fidelity of DNA replication and repair. wikipedia.org

The key enzymes in pyrimidine (B1678525) biosynthesis include thymidylate synthase and ribonucleotide reductase.

Thymidylate synthase (TS) catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor for dTTP. wikipedia.org Inhibition of TS leads to an accumulation of dUMP and a subsequent increase in intracellular deoxyuridine triphosphate (dUTP) levels, which can cause DNA damage. wikipedia.org

Ribonucleotide reductase (RNR) is responsible for converting ribonucleoside diphosphates (NDPs) into deoxyribonucleoside diphosphates (dNDPs), a rate-limiting step in the de novo synthesis of all dNTPs. wikipedia.org The activity of RNR is exquisitely regulated by the binding of ATP (activator) and dATP (inhibitor) to an activity site, and by the binding of various dNTPs to a specificity site, which ensures a balanced output of the four different dNTPs. wikipedia.orgwikipedia.org

While ddUTP's primary mechanism is chain termination, its presence as a nucleoside analog can indirectly affect these pathways. The phosphorylation of ddUrd to its mono-, di-, and triphosphate forms utilizes cellular kinases and ATP, consuming cellular resources. The resulting ddUTP adds to the total nucleotide pool, and its structural similarity to dTTP can influence the allosteric regulation of enzymes like ribonucleotide reductase. An imbalance in the cellular dNTP pools is known to be mutagenic and can impair cellular processes. For example, an accumulation of uridine (B1682114) nucleotides due to the blockage of a metabolic step can lead to the misincorporation of uracil (B121893) into DNA, triggering repair pathways that can result in DNA strand breaks. wikipedia.org

| Enzyme | Function | Endogenous Substrate | Potential Modulation by Dideoxyuridine |

|---|---|---|---|

| Thymidylate Synthase (TS) | Converts dUMP to dTMP | Deoxyuridine monophosphate (dUMP) | Indirectly affected by altering nucleotide pool balance. |

| Ribonucleotide Reductase (RNR) | Reduces NDPs to dNDPs | ADP, GDP, CDP, UDP | Activity may be allosterically influenced by the presence of ddUTP, contributing to dNTP pool imbalance. |

| Deoxycytidylate Deaminase | Converts dCMP to dUMP | Deoxycytidine monophosphate (dCMP) | Perturbation of downstream uridine nucleotide pools could provide feedback. |

| dUTPase | Hydrolyzes dUTP to dUMP | Deoxyuridine triphosphate (dUTP) | Increased substrate load if dideoxyuridine metabolism leads to dUTP accumulation. |

Influence on Pyrimidine Biosynthesis Enzymes (e.g., Cytidylate Kinase)

For ddUMP to exert its biological effects, it must first be anabolized, or phosphorylated, into its active triphosphate form, 2',3'-dideoxyuridine-5'-triphosphate (ddUTP). This metabolic activation is carried out by host cell enzymes.

The initial and critical phosphorylation step, the conversion of ddUMP to 2',3'-dideoxyuridine-5'-diphosphate (ddUDP), is catalyzed by the enzyme UMP-CMP kinase (EC 2.7.4.14), also known as cytidylate kinase. nih.govprospecbio.com This enzyme is a key component of the pyrimidine salvage pathway and is responsible for maintaining cellular pools of nucleoside diphosphates necessary for nucleic acid synthesis. prospecbio.comwikipedia.org Its primary function is to catalyze the phosphoryl transfer from ATP to cytidine monophosphate (CMP), uridine monophosphate (UMP), and deoxycytidine monophosphate (dCMP). nih.govprospecbio.com

Research has demonstrated that human UMP-CMP kinase can phosphorylate various pyrimidine analog monophosphates, which is crucial for the activation of many antiviral and anticancer drugs. nih.govresearchgate.net The enzyme's activity with 2'-deoxypyrimidine monophosphates, such as deoxyuridine monophosphate (dUMP), indicates its capacity to process substrates lacking a 2'-hydroxyl group. nih.govnih.gov While direct kinetic data for ddUMP is not extensively detailed, its structural similarity to dUMP suggests it can serve as a substrate for UMP-CMP kinase, leading to its conversion to ddUDP. The efficiency of this phosphorylation, however, may differ significantly from that of natural substrates. nih.govnih.gov For instance, the L-enantiomer of dUMP is phosphorylated by UMP-CMP kinase, but at a much slower rate than its natural D-counterpart. nih.gov

The subsequent phosphorylation of ddUDP to the terminal triphosphate ddUTP is accomplished by nucleoside diphosphate (B83284) kinases (NDPKs). These enzymes are generally less specific regarding the nucleobase and sugar moiety compared to monophosphate kinases, facilitating the final activation step.

Table 1: Substrate Specificity of Human UMP-CMP Kinase This table presents kinetic data for the natural substrates of UMP-CMP Kinase. The data is compiled from various studies and illustrates the enzyme's baseline activity, which provides context for its potential interaction with analog substrates like ddUMP.

| Substrate | K_m (μM) | k_cat (s⁻¹) | Source |

| UMP | 50 - 1600 | 0.6 - 140 | researchgate.net |

| CMP | 5 - 500 | 1.7 - 248 | researchgate.net |

| dCMP | 404 - 1600 | 2.5 - 216 | researchgate.net |

| dUMP | 1300 - 5900 | 0.1 - 7.2 | researchgate.net |

Specific Interactions with Host DNA Polymerases (e.g., α, β, γ)

The ultimate mechanism of action for this class of compounds is mediated by the active triphosphate metabolite, ddUTP, through its interaction with host DNA polymerases. DNA polymerases are enzymes that synthesize DNA molecules from deoxyribonucleoside triphosphates (dNTPs) during replication and repair. wikipedia.org The process involves the polymerase adding a new nucleotide to the 3'-hydroxyl (-OH) group of the growing DNA strand. wikipedia.orgyoutube.com

The defining structural feature of a dideoxynucleotide like ddUTP is the absence of a hydroxyl group at the 3' position of the deoxyribose sugar. When a DNA polymerase incorporates ddUTP into a nascent DNA strand, this lack of a 3'-OH group makes it impossible to form a phosphodiester bond with the next incoming nucleotide. youtube.comnih.gov This event results in the immediate and irreversible cessation of DNA chain elongation, a mechanism known as chain termination.

Host cells contain several distinct DNA polymerases, each with a specialized role and differing sensitivity to dideoxynucleotide analogs. Studies on the closely related compound 2',3'-dideoxythymidine triphosphate (ddTTP) have provided a clear model for this differential inhibition. nih.govwvu.edu

DNA Polymerase α : This enzyme is a key component of the replication complex and is primarily responsible for initiating DNA synthesis. It has been shown to be relatively resistant to inhibition by ddNTPs. nih.gov This resistance implies that DNA polymerase α has a lower affinity for ddUTP compared to the natural substrate, dTTP, and is less likely to incorporate it.

DNA Polymerase β : This polymerase is principally involved in short-patch base excision repair, a form of DNA repair. In stark contrast to polymerase α, DNA polymerase β is highly sensitive to ddNTPs. nih.gov This suggests it readily incorporates ddUTP, leading to efficient chain termination during DNA repair processes.

DNA Polymerase γ : This is the sole DNA polymerase found in the mitochondria and is responsible for the replication and repair of mitochondrial DNA (mtDNA). Like polymerase β, DNA polymerase γ is also very sensitive to ddNTPs. nih.gov The efficient incorporation of ddUTP by polymerase γ can lead to the termination of mtDNA synthesis, which is a known basis for the long-term toxicity associated with some nucleoside analog drugs.

Table 2: Relative Sensitivity of Host DNA Polymerases to Dideoxynucleotides This table summarizes the differential inhibitory effects of dideoxynucleoside triphosphates (modeled by ddTTP) on the primary nuclear and mitochondrial DNA polymerases.

| DNA Polymerase | Primary Function | Sensitivity to ddNTPs | Consequence of Interaction | Source |

| α (Alpha) | DNA Replication (Initiation) | Resistant | Low level of incorporation, minimal chain termination | nih.gov |

| β (Beta) | DNA Repair | Very Sensitive | Efficient incorporation and chain termination | nih.gov |

| γ (Gamma) | Mitochondrial DNA Replication | Very Sensitive | Efficient incorporation and chain termination of mtDNA | nih.gov |

Compound and Enzyme Reference Table

| Name | Abbreviation / Synonym | Class / Function |

| 2',3'-Dideoxy-uridine-5'-monophosphate | ddUMP | Nucleoside monophosphate analog |

| 2',3'-Dideoxy-uridine-5'-diphosphate | ddUDP | Nucleoside diphosphate analog |

| 2',3'-Dideoxy-uridine-5'-triphosphate | ddUTP | Nucleoside triphosphate analog |

| 2',3'-Dideoxyuridine | ddU | Nucleoside analog |

| Uridine monophosphate | UMP, 5'-Uridylic acid | Ribonucleotide |

| Deoxyuridine monophosphate | dUMP | Deoxyribonucleotide |

| Cytidine monophosphate | CMP | Ribonucleotide |

| Deoxycytidine monophosphate | dCMP | Deoxyribonucleotide |

| 2',3'-dideoxythymidine triphosphate | ddTTP | Nucleoside triphosphate analog |

| Cytidylate Kinase | UMP-CMP Kinase, CMPK1 | Enzyme (Kinase) |

| DNA Polymerase α | Pol α | Enzyme (Polymerase) |

| DNA Polymerase β | Pol β | Enzyme (Polymerase) |

| DNA Polymerase γ | Pol γ | Enzyme (Polymerase) |

| Nucleoside Diphosphate Kinase | NDPK | Enzyme (Kinase) |

Development and Research of 2 ,3 Dideoxy Uridine 5 Monophosphate Analogs

Classification and Characterization of Novel Dideoxynucleoside and Nucleotide Scaffolds

The development of analogs of 2',3'-dideoxyuridine-5'-monophosphate has led to a diverse array of novel dideoxynucleoside and nucleotide scaffolds. These modifications are strategically designed to enhance therapeutic properties, overcome resistance mechanisms, and elucidate the structure-activity relationships that govern their biological effects. Researchers have explored various substitutions and structural alterations on both the sugar and base moieties, leading to distinct classes of compounds with unique biochemical profiles.

Amino-Substituted Dideoxynucleoside Analogs

The introduction of amino groups into the dideoxynucleoside framework represents a significant strategy in the development of novel therapeutic agents. These substitutions can profoundly influence the molecule's biological activity, including its interaction with key enzymes and its cytotoxic profile.

Research into 3'-amino analogues of 5-substituted pyrimidine (B1678525) deoxyribonucleosides has yielded compounds with notable activity against neoplastic cells. nih.gov For instance, 3'-amino-2',3'-dideoxy-5-fluorouridine was identified as one of the most active compounds against murine L1210 and sarcoma 180 cancer cells in vitro. nih.gov The synthesis of these amino-substituted derivatives often involves the reduction of corresponding 3'-azido precursors. researchgate.net

Further studies have explored the synthesis of platinum(II) complexes with amino-substituted nucleosides, such as 3'-amino-3'-deoxythymidine (B22303) and its corresponding 2'-deoxyuridine (B118206) amino nucleoside complex. nih.gov One such complex, [(3'-AdThd)2PtCl2], demonstrated an inhibitory effect on murine L1210 cells with an ED50 of 0.8 microM. nih.gov Interestingly, this compound did not significantly inhibit RNA, DNA, or protein synthesis in the short term but appeared to delay the progression of cells through the cell cycle and inhibit the transport of amino acids. nih.gov This suggests that the mechanism of action for these amino-substituted complexes may not solely rely on the inhibition of macromolecule synthesis. nih.gov

The strategic placement of amino acid substituents has also been explored to enhance binding affinity and antiviral activity. mdpi.com By targeting specific regions of viral enzymes, such as the solvent-exposed area of the HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket, novel derivatives have been designed and synthesized. mdpi.com

| Compound | Target | Key Research Finding | Citation |

|---|---|---|---|

| 3'-amino-2',3'-dideoxy-5-fluorouridine | Murine L1210 and Sarcoma 180 cells | Demonstrated high activity against neoplastic cells in vitro. | nih.gov |

| 3'-amino-2',3'-dideoxycytidine | Murine L1210 and Sarcoma 180 cells | Showed potent activity against neoplastic cells. | nih.gov |

| [(3'-AdThd)2PtCl2] (Platinum complex of 3'-amino-3'-deoxythymidine) | Murine L1210 cells | Inhibited cell replication (ED50 of 0.8 microM) and delayed cell cycle progression. | nih.gov |

Azido-Substituted Dideoxy-fluorouridine Phosphoramidates

The introduction of an azido (B1232118) group (N₃) at the 3'-position of the sugar ring is a hallmark of several potent nucleoside analogs. This modification often imparts significant biological activity. Further derivatization into phosphoramidates is a prodrug strategy designed to improve cellular uptake and intracellular delivery of the active monophosphate form. nih.govacs.org

A series of novel 4-chlorophenyl N-alkyl phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) have been synthesized and evaluated for their cytotoxic activity. nih.govresearchgate.net This synthesis typically involves the phosphorylation of the parent nucleoside, 3'-azido-2',3'-dideoxy-5-fluorouridine, followed by a reaction with an appropriate amine. nih.govresearchgate.net

Among these phosphoramidates, certain substitutions on the nitrogen atom have shown superior performance. researchgate.netnih.gov The phosphoramidate (B1195095) with an N-ethyl substituent displayed the highest cytotoxic activity in human cervical (HeLa), oral (KB), and breast (MCF-7) cancer cell lines, with activity significantly greater than the parent nucleoside. nih.govresearchgate.net The N-propargyl substituted phosphoramidate also exhibited good activity across these cell lines. nih.govresearchgate.net In contrast, the 3'-azido derivatives were generally found to be less active against neoplastic cells compared to their 3'-amino counterparts. nih.gov

The development has also extended to 4'-azido substituted nucleosides. researchgate.net For example, 2'-Deoxy-2'-β-fluoro-4'-azido-5-fluorouridine was designed and synthesized as a potential anti-HIV agent, exhibiting good antiviral activity against HIV-1 infection in HEK293T cells. researchgate.net

| Compound Class | Parent Nucleoside | Key Research Finding | Citation |

|---|---|---|---|

| 4-chlorophenyl N-ethyl phosphoramidate | 3'-azido-2',3'-dideoxy-5-fluorouridine | Showed the highest cytotoxic activity in HeLa, KB, and MCF-7 cancer cell lines, surpassing the parent nucleoside. | nih.govresearchgate.net |

| 4-chlorophenyl N-propargyl phosphoramidate | 3'-azido-2',3'-dideoxy-5-fluorouridine | Exhibited good cytotoxic activity in all tested cancer cell lines. | nih.govresearchgate.net |

| 2'-Deoxy-2'-β-fluoro-4'-azido-5-fluorouridine | N/A | Demonstrated good antiviral activity against HIV-1 infection. | researchgate.net |

Chain-Extended Nucleosides and Their Phosphorylated Forms

Chain-extended nucleosides, such as 1'-homo-N-nucleosides, are a class of analogs where an extra carbon atom is inserted to alter the position of the glycosidic bond. nih.govnih.gov This structural modification introduces several unique features, including increased stability of the glycosidic bond against enzymatic and chemical degradation, enhanced lipophilicity, and greater conformational flexibility. nih.gov

The synthesis of novel 1′-homo-N-2′-deoxy-α-nucleosides containing various natural and modified pyrimidine bases (like 5-fluorouracil) has been achieved. nih.govnih.gov The biological evaluation of these compounds as antiviral and cytotoxic agents has been a key area of research. nih.govnih.gov The unique structure of these homonucleosides makes them valuable scaffolds for designing new nucleoside analogs with potential therapeutic applications. nih.govresearchgate.net

The biological activity of dideoxynucleosides is contingent upon their intracellular phosphorylation to the triphosphate form. nih.govnih.gov However, some analogs, like 2',3'-dideoxyuridine (B1630288) (ddUrd), are not efficiently anabolized to their 5'-triphosphate metabolite, which results in poor anti-HIV activity. nih.gov The pre-formed triphosphate, 2',3'-dideoxyuridine-5'-triphosphate (ddUTP), however, proved to be a potent and selective inhibitor of HIV reverse transcriptase. nih.gov ddUTP acts as a DNA chain terminator by getting incorporated into the growing DNA chain, thus preventing further elongation. nih.gov This highlights that while the nucleoside itself may be inactive due to poor phosphorylation, its phosphorylated form can be highly potent, underscoring the potential of prodrug strategies that can deliver the phosphorylated active species into cells. nih.gov

Didehydro-Analogs and Their Biochemical Implications

2',3'-Didehydro-2',3'-dideoxy-analogs, often referred to as d4-nucleosides, are characterized by a double bond in the sugar ring between the 2' and 3' positions. This structural feature has profound biochemical implications, leading to potent antiviral activity. A key example is 2',3'-didehydro-2',3'-dideoxyuridine (B559690) (D4U). fiu.edu

The synthesis of these analogs can be achieved through a reductive elimination process from 2',3'-bromohydrin acetate (B1210297) precursors. fiu.edu D4U and related compounds have demonstrated potent inhibitory activity against viruses such as HIV and hepatitis B. fiu.edu The mechanism of action involves intracellular phosphorylation to the active triphosphate form. nih.govnih.gov For instance, 2',3'-dideoxy-2',3'-didehydrothymidine (D4T) is metabolized in cells to its mono-, di-, and triphosphate nucleotides, with the initial conversion to the monophosphate being the rate-limiting step catalyzed by thymidine (B127349) kinase. nih.gov

The active triphosphate metabolite then acts as a competitive inhibitor and a chain-terminating substrate for viral reverse transcriptases. nih.gov For example, the 5'-triphosphate of 2',3'-dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine [L(-)Fd4C] serves as an alternative substrate to dCTP for incorporation into DNA by HIV reverse transcriptase. nih.gov An important biochemical aspect of some L-enantiomer didehydro-analogs, like L(-)Fd4C, is their lack of activity against mitochondrial DNA synthesis, which may reduce cellular toxicity. nih.gov

| Analog | Biochemical Implication | Key Research Finding | Citation |

|---|---|---|---|

| 2',3'-didehydro-2',3'-dideoxyuridine (D4U) | Antiviral activity | Potent inhibitor of HIV and hepatitis B viruses. | fiu.edu |

| 2',3'-didehydro-2',3'-dideoxythymidine (D4T) | Intracellular phosphorylation and mechanism of action | Metabolized to active triphosphate form; initial phosphorylation by thymidine kinase is the rate-limiting step. | nih.gov |

| 2',3'-dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine [L(-)Fd4C] | Selective antiviral activity | Active triphosphate form is a substrate for HIV reverse transcriptase; no activity against mitochondrial DNA synthesis. | nih.gov |

Exploration of Sulfur-Modified Nucleotides

The substitution of oxygen with sulfur at various positions within the nucleotide structure has given rise to a significant class of analogs with unique properties. nih.govnih.gov These sulfur-modified nucleotides, or thionucleotides, often exhibit enhanced stability and altered biological activity. nih.govnih.gov

A notable example is the replacement of the 2-oxygen of the uracil (B121893) or thymine (B56734) base with sulfur, creating 2-thiouridine (B16713) (s²U) and its derivatives. nih.govresearchgate.net This modification preorganizes the sugar into a specific conformation (C3'-endo) and can significantly stabilize duplexes formed between the modified DNA and complementary RNA. nih.govresearchgate.net The combination of a 2-thio modification with a 2'-O-modification has been shown to synergistically increase both thermodynamic stability and resistance to nuclease degradation. nih.govnih.gov The crystal structure of a DNA duplex containing a 2'-O-[2-(methoxy)ethyl]-2-thiothymidine analog revealed changes in base-pair geometry and improved stacking interactions, contributing to the increased stability. nih.gov

Another key area of exploration is the phosphorothioates, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by sulfur. nih.govnih.gov DNA phosphorothioates are excellent mimics of natural DNA and show increased resistance to degradation by nucleases, which has made them valuable as antisense nucleic acid analogs for both in vitro and in vivo applications. nih.govnih.gov The discovery of naturally occurring phosphorothioate (B77711) modifications on DNA in bacteria and archaea further underscores the biological relevance of this modification. nih.gov

The biosynthesis of sulfur-modified nucleosides in cells typically uses L-cysteine as the primary sulfur source, involving complex enzymatic pathways. nih.gov The unique biochemical properties conferred by sulfur, which is less electronegative than oxygen, alter non-covalent interactions and can impact a wide range of functions from base pairing specificity to the three-dimensional structure of nucleic acids. nih.gov

Advanced Research Methodologies and Techniques in Studying 2 ,3 Dideoxy Uridine 5 Monophosphate

Advanced Analytical Techniques for Compound and Metabolite Characterization

Precise characterization, separation, and quantification are fundamental to understanding the role and fate of 2',3'-Dideoxy-uridine-5'-monophosphate. High-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry are cornerstone technologies in this endeavor.

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation and quantification of nucleotides like 2',3'-Dideoxy-uridine-5'-monophosphate from complex biological matrices. Reversed-phase (RP) HPLC is a commonly employed method for analyzing nucleotides and their derivatives. researchgate.net The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.net

Methodologies often involve gradient elution, where the composition of the mobile phase is changed over time to achieve effective separation of compounds with varying polarities. researchgate.netmdpi.com For instance, a gradient system using acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) allows for the sequential elution of various nucleosides and nucleotides. mdpi.comhelixchrom.com Anion-exchange chromatography can also be utilized, which separates molecules based on their net negative charge, a key feature of phosphate-containing compounds like mononucleotides. nih.gov Detection is typically accomplished using a UV detector, as nucleobases have characteristic absorbance maxima. helixchrom.com The quantification of the compound is achieved by comparing the peak area from the sample to a standard curve generated from known concentrations of the analyte. researchgate.net

Table 1: Typical HPLC Parameters for Nucleotide Analysis

| Parameter | Description | Example Condition |

|---|---|---|

| Column | The stationary phase where separation occurs. | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | The solvent that carries the sample through the column. | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid mdpi.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.6 - 1.0 mL/min researchgate.net |

| Detection | The method used to visualize the separated compounds. | UV Absorbance at 254 nm or 275 nm researchgate.nethelixchrom.com |

| Injection Volume | The amount of sample introduced into the system. | 2 µL helixchrom.comhelixchrom.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of nucleotides. Techniques such as proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the molecule's atomic framework. nih.govnih.gov

In studying a compound like 2',3'-Dideoxy-uridine-5'-monophosphate, ¹H NMR would reveal the number of different types of protons, their connectivity, and their stereochemical arrangement. The absence of signals corresponding to the 2'- and 3'-hydroxyl protons on the ribose sugar ring would be a key identifying feature of the "dideoxy" nature of the molecule. The chemical shifts and coupling patterns of the remaining protons on the sugar and the uracil (B121893) base provide a complete picture of the structure. hmdb.ca Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, confirming the carbon skeleton. nih.govnih.gov These techniques were critical in the unequivocal identification of the complex structure of uridine(5')-diphospho(1)-2,3-diacetamido-2,3-dideoxy-alpha-D-glucopyranuronic acid, a related uridine (B1682114) nucleotide derivative. nih.govnih.gov

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for identifying and profiling metabolites of 2',3'-Dideoxy-uridine-5'-monophosphate. This approach allows for the detection of the parent compound and its metabolic products with high sensitivity and specificity. nih.gov

In a typical LC-MS setup, electrospray ionization (ESI) is used to generate gas-phase ions from the eluted analytes, which are then analyzed based on their mass-to-charge (m/z) ratio. nih.gov ESI can be operated in both positive and negative ionization modes to detect a wide range of metabolites. nih.gov Because nucleotides contain a negatively charged phosphate group, they are often detected as deprotonated ions [M-H]⁻ in negative ion mode. nih.gov High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-ToF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR), can determine the elemental composition of an ion from its exact mass, aiding in the identification of unknown metabolites. e-century.usmdpi.com This untargeted metabolomic profiling can reveal metabolic pathways affected by the compound by comparing the metabolite signatures between control and treated samples. nih.gove-century.us

Table 2: Common Mass Spectrometry Parameters for Metabolite Profiling

| Parameter | Description | Example Setting |

|---|---|---|

| Ionization Mode | Method for creating ions. | Electrospray Ionization (ESI), negative and positive modes nih.govnih.gov |

| Capillary Voltage | Voltage applied to the ESI needle to facilitate ionization. | 3000 V - 3500 V nih.govnih.gov |

| Drying Gas | An inert gas (e.g., nitrogen) used to desolvate the ions. | Flow rate of 9-10 L/min mdpi.comnih.gov |

| Nebulizer Gas | Gas used to create a fine spray of the sample solution. | 30-35 psi nih.govnih.gov |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Triple Quadrupole (QQQ), Time-of-Flight (ToF) nih.gove-century.us |

In Vitro Biochemical Assay Development and Optimization

To understand the biological activity of 2',3'-Dideoxy-uridine-5'-monophosphate, researchers develop and optimize in vitro biochemical assays. These assays are crucial for determining how the compound interacts with specific enzymes, particularly kinases and phosphodiesterases.

Enzyme kinetic studies are performed to quantify the efficiency and affinity of an enzyme for its substrate and to characterize the inhibitory potential of compounds like 2',3'-Dideoxy-uridine-5'-monophosphate. The key parameters derived from these studies are Vmax (maximum reaction velocity), Km (Michaelis constant, representing the substrate concentration at half Vmax), and Ki (inhibition constant).

The activity of enzymes that process nucleotides, such as 5'-phosphodiesterase (5'-PDE), can be assayed by measuring the rate of product formation. researchgate.net Using HPLC, one can quantify the amount of 5'-mononucleotides produced over time from a substrate like RNA. researchgate.net By measuring the initial reaction rates at various substrate concentrations, Vmax and Km can be determined using Michaelis-Menten kinetics. To determine the Ki value for an inhibitor like 2',3'-Dideoxy-uridine-5'-monophosphate, the assay would be run at different concentrations of the inhibitor, allowing for the characterization of its potency and mechanism of inhibition.

Table 3: Key Enzyme Kinetic Parameters

| Parameter | Definition | Significance |

|---|---|---|

| Vmax (Maximum Velocity) | The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with substrate. | Reflects the catalytic efficiency of the enzyme. |

| Km (Michaelis Constant) | The substrate concentration at which the reaction velocity is half of Vmax. | Indicates the affinity of the enzyme for its substrate; a lower Km implies higher affinity. |

| Ki (Inhibition Constant) | The dissociation constant for the binding of an inhibitor to an enzyme. | Measures the potency of an inhibitor; a lower Ki indicates a more potent inhibitor. |

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule and to measure rates of biochemical reactions like phosphorylation. In the context of 2',3'-Dideoxy-uridine-5'-monophosphate, assays can be designed to study its potential as a substrate or inhibitor for nucleoside and nucleotide kinases.

One approach involves using ATP with its gamma-phosphate labeled with a stable isotope, such as ¹⁸O ([γ-¹⁸O₄]ATP). nih.gov When a kinase transfers this labeled phosphate to a substrate, the resulting phosphorylated product becomes "heavy." This mass shift can be detected and quantified by mass spectrometry, allowing for the direct measurement of site-specific phosphorylation rates on proteins or other molecules. nih.gov Alternatively, radioactive isotopes like ³²P can be used in the form of [γ-³²P]ATP. nih.gov The incorporation of the radioactive phosphate into a substrate can be measured by autoradiography or scintillation counting. A related strategy involves the chemical phosphorylation of a nucleoside analog, such as the conversion of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into its monophosphate form (PEdU), to create a molecule that can be more efficiently incorporated into DNA, thereby serving as a marker for DNA synthesis. nih.gov These assays are critical for determining if 2',3'-Dideoxy-uridine-5'-monophosphate can be further phosphorylated by cellular kinases, a necessary step for potential incorporation into nucleic acids.

Nuclease and Phosphatase Treatment for DNA Incorporation Analysis

One of the primary applications of dideoxynucleotides is as chain terminators in DNA synthesis, a cornerstone of Sanger sequencing and antiviral therapies. The triphosphate form of ddUMP, 2',3'-dideoxyuridine-5'-triphosphate (ddUTP), can be incorporated by DNA polymerases into a growing DNA strand. To confirm and quantify this incorporation, a multi-step enzymatic digestion and analysis process is employed.

The general methodology involves:

Incorporation: An in vitro DNA synthesis reaction is performed using a DNA template, a primer, a DNA polymerase, and a mixture of natural deoxynucleoside triphosphates (dNTPs) along with ddUTP.

Purification: The newly synthesized DNA, which now potentially contains incorporated ddUMP at its 3' terminus, is purified from the reaction mixture to remove unincorporated nucleotides and enzyme.

Enzymatic Digestion: The purified DNA is treated with a combination of nucleases and phosphatases.

Nucleases , such as snake venom phosphodiesterase and spleen phosphodiesterase, cleave the phosphodiester bonds of the DNA backbone, breaking it down into individual deoxynucleoside monophosphates (dNMPs).

Alkaline phosphatase is then used to remove the 5'-phosphate group from the dNMPs, yielding deoxynucleosides.

Analysis: The resulting mixture of deoxynucleosides is analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the retention times and/or mass-to-charge ratios to known standards, the presence and quantity of 2',3'-dideoxyuridine (B1630288) can be determined, confirming its initial incorporation into the DNA strand.

Studies on related 3'-modified-2',3'-dideoxynucleoside-5'-triphosphates have utilized cell-free DNA synthesis systems with enzymes like reverse transcriptase from avian myeloblastosis virus (AMV-RT) and E. coli DNA polymerase I (Klenow fragment) to assess their effectiveness as chain terminators. nih.gov A similar approach would be used to evaluate the incorporation efficiency of ddUMP, providing crucial data on its interaction with different polymerases.

Computational and Structural Biology Approaches

To understand the molecular basis of ddUMP's function, particularly its interaction with target enzymes, researchers employ powerful computational and structural biology methods. These techniques provide insights at an atomic level, revealing details of binding, conformational changes, and catalytic mechanisms that are otherwise inaccessible.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. arxiv.org For ddUMP, MD simulations are invaluable for exploring its conformational flexibility and the dynamics of its binding to enzymes. By numerically solving Newton's equations of motion for a system of atoms, MD can generate a trajectory that describes how the positions and velocities of particles in the system vary with time. nih.gov

In the context of ddUMP, MD simulations can:

Analyze Conformational Preferences: Determine the stable and transient conformations of ddUMP in an aqueous solution. This includes analyzing the sugar pucker conformation (the geometry of the deoxyribose ring), the orientation of the uracil base relative to the sugar (the glycosidic bond torsion angle), and the flexibility of the phosphate group. The absence of 2' and 3' hydroxyl groups significantly alters its conformational landscape compared to natural ribonucleotides or deoxyribonucleotides.

Simulate Enzyme-Ligand Binding: Model the process of ddUMP binding to an enzyme's active site. These simulations can predict the binding pose, calculate the binding free energy, and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations of ddUMP

| Parameter | Description | Significance in ddUMP Analysis |

|---|---|---|

| Sugar Pucker | The conformation of the five-membered deoxyribose ring (e.g., C2'-endo, C3'-endo). | Influences the overall shape of the nucleotide and its ability to fit into an enzyme's active site or a DNA double helix. |

| Glycosidic Torsion Angle (χ) | The angle of rotation around the N-glycosidic bond, defining the orientation of the uracil base relative to the sugar. | Determines the base's accessibility for interactions and its positioning within the binding pocket. |

| Backbone Torsion Angles | The series of rotatable bonds in the phosphate backbone (α, β, γ, δ, ε, ζ). | Defines the overall conformation and flexibility of the monophosphate chain, critical for proper alignment during enzymatic reactions. |

| Binding Free Energy | The calculated energy change upon binding of ddUMP to an enzyme. | Provides a quantitative measure of binding affinity and helps compare ddUMP to natural substrates or other inhibitors. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecular structures. | Used to assess the stability of the ddUMP-enzyme complex and identify conformational changes over the simulation time. nih.gov |

X-ray Crystallography and Cryo-Electron Microscopy for Enzyme-Ligand Complex Structures

The most direct way to visualize the interaction between ddUMP and an enzyme is to determine the three-dimensional structure of the enzyme-ligand complex at atomic resolution. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for this purpose. arxiv.orgnih.gov

X-ray Crystallography involves crystallizing the target enzyme in the presence of ddUMP. The resulting crystal is bombarded with X-rays, and the diffraction pattern produced is used to calculate an electron density map, from which an atomic model of the complex can be built. researchgate.netweizmann.ac.ilnih.gov This technique can yield extremely high-resolution structures, providing a static but precise snapshot of:

The exact binding mode of ddUMP in the active site.

Specific amino acid residues involved in binding and catalysis.

Water molecules that may mediate interactions between the ligand and the enzyme.

Conformational changes in the enzyme induced by ligand binding.

For example, the crystal structure of human 2'-deoxynucleoside 5'-phosphate N-hydrolase 1 (DNPH1) was solved in complex with the closely related substrate 2'-deoxyuridine (B118206) 5'-monophosphate (dUMP), revealing critical interactions in the active site and providing a detailed view of the Michaelis complex. nih.gov A similar study with ddUMP would elucidate the structural basis of its recognition and processing by such an enzyme.

Cryo-Electron Microscopy (Cryo-EM) is a powerful alternative, particularly for large, multi-subunit protein complexes or those that are difficult to crystallize. nih.govebi.ac.uk In cryo-EM, a solution of the enzyme-ligand complex is flash-frozen in a thin layer of vitreous ice, and thousands of images of individual complexes are taken with an electron microscope. These images are then computationally averaged and reconstructed to generate a 3D model. Recent advances have pushed the resolution of cryo-EM into the atomic range. nih.gov Cryo-EM is especially advantageous for capturing different conformational states of an enzyme during its functional cycle, which could be relevant for understanding how ddUMP is handled by dynamic enzymatic machinery like ribonucleotide reductases. nih.govebi.ac.uk

Table 2: Comparison of Structural Biology Techniques for Studying ddUMP-Enzyme Complexes

| Technique | Principle | Advantages for ddUMP Studies | Limitations |

|---|---|---|---|

| X-ray Crystallography | X-ray diffraction from a single, ordered crystal of the enzyme-ligand complex. | Can achieve very high (atomic) resolution. Provides precise details of binding interactions. nih.gov | Requires well-diffracting crystals, which can be difficult to obtain. The crystal lattice may restrict natural protein conformations. |

| Cryo-Electron Microscopy (Cryo-EM) | 3D reconstruction from 2D images of flash-frozen, hydrated particles. | Does not require crystallization. Can analyze large, flexible complexes and capture multiple conformational states from a single sample. ebi.ac.uknih.gov | Historically lower resolution than crystallography, although this is rapidly changing. Requires larger molecules for easier alignment. |

Q & A

Q. How is 2',3'-Dideoxy-uridine-5'-monophosphate synthesized and characterized in laboratory settings?

Answer: The synthesis typically involves modifying uridine by removing the 2'- and 3'-hydroxyl groups, followed by phosphorylation at the 5' position. A common approach is outlined in nucleoside analog synthesis schemes, such as the use of selective protecting groups and phosphorylation reagents (e.g., POCl₃) . Characterization employs NMR spectroscopy (to confirm sugar moiety modifications) and mass spectrometry (to verify molecular weight and purity) . High-performance liquid chromatography (HPLC) is used for purity assessment (>95% by UV/Vis at λmax ~262 nm) .

Q. What enzymatic interactions are critical for 2',3'-Dideoxy-uridine-5'-monophosphate's activity in biochemical pathways?

Answer: The compound acts as a substrate analog for enzymes like thymidylate synthase and thymidylate kinase , where its lack of 2'/3'-OH groups disrupts nucleotide elongation. Structural studies (e.g., X-ray crystallography) reveal binding specificity through interactions with conserved residues in enzyme active sites . For example, the D41N variant of bacterial enzymes shows differential affinity for monophosphate derivatives, highlighting the role of hydrogen bonding and steric constraints .

Q. What analytical techniques are used to quantify 2',3'-Dideoxy-uridine-5'-monophosphate in biological samples?

Answer:

- HPLC with UV detection (λmax ~262 nm) is standard for quantification .

- Mass spectrometry (LC-MS/MS) provides high sensitivity in complex matrices (e.g., metabolomics workflows), with detection limits in the nM range .

- Enzymatic assays using kinases or phosphatases can indirectly measure concentration via coupled reactions (e.g., ATP depletion monitored spectrophotometrically) .

Advanced Research Questions

Q. How can researchers resolve contradictions in substrate specificity data for enzymes interacting with 2',3'-Dideoxy-uridine-5'-monophosphate?

Answer: Contradictions often arise from variations in enzyme isoforms or assay conditions. To address this:

- Perform structural comparisons (e.g., X-ray crystallography or cryo-EM) of enzyme-ligand complexes to identify binding pocket flexibility .

- Use site-directed mutagenesis to test hypotheses about critical residues (e.g., D41N substitution in reduces catalytic activity but retains binding).

- Validate findings across multiple substrates (e.g., thymidine vs. deoxyuridine derivatives) to map specificity determinants .

Q. What experimental strategies are effective for incorporating 2',3'-Dideoxy-uridine-5'-monophosphate into molecular probes?

Answer: The triphosphate form (ddUTP) is widely used in 3'-end labeling of oligonucleotides via Terminal Transferase , enabling applications like fluorescence in situ hybridization (FISH). Key strategies include:

- Chemical modifications : Attach reporter molecules (e.g., digoxigenin or biotin) to the phosphate backbone while preserving enzyme recognition .

- Competition assays : Optimize ddUTP:unmodified dNTP ratios to balance labeling efficiency and chain termination .

- Functional validation : Test labeled probes in hybridization assays (e.g., colony screening) to confirm specificity and signal intensity .

Q. How does the absence of 2'- and 3'-hydroxyl groups affect the compound's interaction with viral polymerases?

Answer: The missing hydroxyl groups prevent phosphodiester bond formation, acting as a chain terminator in viral replication. Structural studies show that:

- Steric hindrance disrupts polymerase active-site geometry, as seen in complexes with reverse transcriptases .

- Hydrogen bonding patterns differ from natural substrates, reducing binding affinity in enzymes requiring 3'-OH for catalysis .

- Resistance profiling via mutagenesis (e.g., HIV-1 RT M184V mutation) can identify compensatory mechanisms, informing analog redesign .

Methodological Notes

- Data Interpretation : Cross-validate enzyme kinetics (Km, Vmax) with structural data to distinguish catalytic vs. non-metabolic roles .

- Probe Design : Prioritize HPLC-purified ddUTP derivatives (≥85% purity) to minimize off-target labeling .

- Metabolomics Integration : Use isotopically labeled standards (e.g., ¹³C/¹⁵N) for precise quantification in cellular uptake studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.